molecular formula C16H18ClNO B3429526 2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 749920-15-8

2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B3429526
CAS No.: 749920-15-8
M. Wt: 275.77 g/mol
InChI Key: TXBANKQTNXOZPT-UHFFFAOYSA-N
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Description

2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is an organic compound with the molecular formula C16H18ClNO. This compound features a pyrrole ring substituted with a 3,5-dimethylphenyl group and a chloroethanone moiety. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology, due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with 3,5-Dimethylphenyl Group: The pyrrole ring is then substituted with a 3,5-dimethylphenyl group using a Friedel-Crafts alkylation reaction.

    Introduction of the Chloroethanone Moiety: Finally, the chloroethanone group is introduced through a halogenation reaction, where the pyrrole derivative reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural similarity to certain bioactive molecules makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

Although not widely used in clinical settings, the compound’s potential pharmacological activities are of interest. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural features provided by the pyrrole and phenyl groups.

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrrole ring and phenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-(2,5-dimethoxyphenyl)ethan-1-one: Similar in structure but with methoxy groups instead of methyl groups.

    1-(3-chloro-2-hydroxyphenyl)ethan-1-one: Contains a hydroxy group instead of the pyrrole ring.

    3,5-dimethylphenyl derivatives: Various compounds with different substituents on the phenyl ring.

Uniqueness

2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is unique due to the combination of its pyrrole ring and 3,5-dimethylphenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-10-5-11(2)7-14(6-10)18-12(3)8-15(13(18)4)16(19)9-17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBANKQTNXOZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)CCl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801150979
Record name 2-Chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749920-15-8
Record name 2-Chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749920-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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